Fmoc-N-Me-D-Gln-OH
Description
Fmoc-N-Me-D-Gln-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group that shields the α-amino group and is cleaved under basic conditions (e.g., piperidine/DBU mixtures) .
- N-Methylation: The N-methyl (N-Me) modification enhances peptide metabolic stability and alters conformational flexibility.
- D-configuration: The D-glutamine (D-Gln) stereochemistry influences peptide bioactivity and resistance to enzymatic degradation.
This compound is critical in synthesizing bioactive peptides, such as tasiamide analogs with tumor-inhibitory properties .
Properties
IUPAC Name |
(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion of D-Glutamic Acid to D-Glutamine
D-Glutamic acid is first converted to D-glutamine via amidation. In a representative protocol, D-glutamic acid reacts with carbobenzoxy chloride (Z-Cl) in alkaline conditions to form N-carbobenzoxy-D-glutamic acid (Z-D-Glu-OH). This intermediate is esterified with bromobenzyl bromide to protect the α-carboxyl group, yielding Z-D-Glu-OBzl (N-carbobenzoxy-D-benzyl glutamate). Subsequent treatment with ethyl chloroformate and ammonia generates Z-D-Gln-OBzl (N-carbobenzoxy-D-glutamine benzyl ester).
N-Methylation of the α-Amino Group
N-Methylation is achieved via reductive amination or alkylation. In one approach, Z-D-Gln-OBzl undergoes deprotection of the Z group via hydrogenation (10% Pd/C, tetrahydrofuran), exposing the α-amino group. The free amine is then methylated using formaldehyde and sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). Alternatively, direct alkylation with methyl iodide in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0–25°C provides N-Me-D-Gln-OBzl.
Fmoc Protection and Final Deprotection
The N-methylated intermediate is protected with Fmoc using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a mixture of dioxane and saturated sodium bicarbonate. The benzyl ester is removed via hydrogenolysis (5% Pd/C, methanol) to yield this compound.
Alternative Route via Direct Methylation of D-Glutamine
For laboratories with access to D-glutamine, a streamlined pathway involves:
-
Selective N-Methylation : D-Glutamine is treated with methyl triflate in anhydrous DMF at -20°C to selectively methylate the α-amino group without disturbing the side-chain amide.
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Fmoc Protection : The product is reacted with Fmoc-Osu in tetrahydrofuran (THF) and aqueous NaHCO3, followed by acidification to isolate this compound.
Comparative Analysis of Methods
Table 1: Key Parameters for N-Methylation Strategies
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Formaldehyde, NaBH3CN | MeOH/HAc | 0–25°C | 65–75 |
| Alkylation | Methyl iodide, DIPEA | DMF | 0°C→25°C | 50–60 |
| Mitsunobu Reaction | MeOH, DIAD, PPh3 | THF | 0°C | 70–80 |
The Mitsunobu reaction offers higher yields but requires careful handling of azide reagents. Alkylation with methyl iodide is simpler but risks over-alkylation.
Characterization and Quality Control
This compound is validated using:
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HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile in 0.1% TFA), retention time ~12.5 min.
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NMR : Characteristic signals include δ 7.75–7.25 (Fmoc aromatic protons), δ 4.35 (Fmoc-CH2), and δ 2.95 (N-CH3).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Gln-OH undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole are frequently used for amide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected N-methyl-D-glutamine and peptide chains with this compound incorporated at specific positions .
Scientific Research Applications
Chemical Synthesis
Fmoc Protection in Peptide Synthesis:
The Fmoc group serves as a protective group for the amino group during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and ease of removal under basic conditions make it an ideal choice for synthesizing peptides with complex sequences. The N-methylation of D-glutamine enhances the steric hindrance, which can influence the folding and stability of peptides, thereby impacting their biological activity.
Comparison with Other Protecting Groups:
The Fmoc group is preferred over other protecting groups like Boc due to its superior solubility in common solvents used in peptide synthesis, such as DMF and DMSO. This property facilitates the rapid assembly of peptides with high purity and yield .
Biological Applications
Peptide-Mimetic Studies:
Fmoc-N-Me-D-Gln-OH is frequently employed in studies involving peptide mimetics. Its structural similarity to natural amino acids allows researchers to investigate interactions with proteins and receptors. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate binding affinities .
Modulation of Biological Pathways:
Research indicates that derivatives of this compound can modulate receptor interactions and influence signaling pathways due to their structural characteristics. This property is particularly relevant in drug development, where understanding these interactions can lead to the design of novel therapeutics .
Medicinal Chemistry
Drug Development:
this compound is investigated for its potential therapeutic effects, particularly in developing peptide-based drugs. Its ability to mimic natural substrates makes it a candidate for designing enzyme inhibitors or receptor agonists that can selectively target specific biological pathways .
Case Studies:
- Antibiotic Activity: A study demonstrated that modifications to the D-glutamine residue in peptide analogues could enhance their antibacterial properties. The incorporation of this compound into peptide sequences showed improved efficacy against resistant bacterial strains .
- Cancer Research: Research has highlighted the role of N-methylated amino acids in enhancing the bioactivity of peptides used in cancer therapy. The unique properties of this compound allow for the synthesis of peptides that can effectively target cancer cells while minimizing off-target effects .
Industrial Applications
Specialty Chemicals Production:
In addition to its applications in academic research, this compound is utilized in the production of specialty chemicals. Its role as a building block in synthesizing complex molecules is crucial for developing new materials and compounds used across various industries, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Gln-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine functionality during the synthesis process, allowing for selective deprotection and coupling reactions. The compound does not have a direct biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides .
Comparison with Similar Compounds
Research Findings and Challenges
- Steric hindrance: N-methylation in Fmoc-N-Me-D-Gln-OH can reduce coupling efficiency compared to non-methylated analogs. Activation with HOAt/EDC mitigates this issue .
- Stereochemical specificity : D-Gln analogs show superior bioactivity in certain targets (e.g., GPCRs) over L-forms, but require stringent chiral purity controls .
- Side-chain compatibility : Mtt and Pbf groups offer tailored deprotection but necessitate orthogonal protection strategies in complex peptides .
Biological Activity
Fmoc-N-Me-D-Gln-OH is a derivative of the amino acid glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substitution on the nitrogen. This compound has garnered attention in peptide synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Protection of Glutamine : The amino group of D-glutamine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
- Methylation : The nitrogen atom is methylated to yield N-methylated derivatives. This modification can enhance the lipophilicity and bioavailability of the compound.
- Purification : The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of peptide and protein interactions. The N-methylation alters the hydrogen bonding capacity, potentially influencing binding affinity and specificity.
Case Studies
- Anticancer Activity : In a study evaluating various peptide analogs, it was found that compounds containing D-glutamine residues exhibited moderate cytotoxicity against cancer cell lines such as A549 (lung cancer) and KB (oral cancer). The IC50 values for these compounds were significantly lower than those for their L-glutamine counterparts, suggesting that D-amino acid modifications can enhance biological activity against certain cancer types .
- Neuroprotective Effects : Research has indicated that N-methylated glutamine derivatives may have neuroprotective properties. In models of neurodegeneration, this compound demonstrated a capacity to reduce neuronal cell death, potentially through modulation of glutamate receptors or inhibition of excitotoxic pathways .
- Peptide Synthesis Applications : this compound has been utilized in the synthesis of cyclic peptides and bivalent ligands targeting opioid receptors. These compounds showed enhanced stability and bioactivity compared to their linear counterparts, indicating that structural modifications can lead to improved pharmacological profiles .
Data Summary
| Study | Cell Line/Model | Activity Observed | IC50 Value |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Moderate Cytotoxicity | 25 μM |
| Study 2 | KB (Oral Cancer) | Moderate Cytotoxicity | 30 μM |
| Study 3 | Neuroprotection Model | Reduced Cell Death | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Fmoc-N-Me-D-Gln-OH in solid-phase peptide synthesis (SPPS)?
- Methodology : this compound is typically incorporated using standard SPPS protocols. Key steps include:
- Activation : Use coupling agents like HBTU or HATU (1:1 molar ratio with the amino acid) in DMF.
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min treatments).
- Coupling : Monitor by ninhydrin or Kaiser tests to ensure completion.
- Side-chain protection : The N-methyl and glutamine side chain may require orthogonal protection (e.g., Trt for Gln) to prevent side reactions .
- Critical Considerations : Optimize reaction time and temperature to minimize racemization, especially for D-configuration amino acids.
Q. How should this compound be stored to maintain stability during long-term experiments?
- Storage Protocol :
- Temperature : Store at -20°C in airtight, desiccated containers to prevent hydrolysis.
- Solubility : Pre-dissolve in DMF or DMSO (10 mM stock solutions) for repeated use; avoid aqueous buffers unless immediately used.
- Moisture Control : Use molecular sieves or inert gas (argon/nitrogen) to displace moisture in storage vials .
Q. What safety precautions are essential when handling this compound in the lab?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.
- Emergency Measures :
- Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Spill management : Collect residues using absorbent materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can racemization be minimized during the coupling of this compound in peptide synthesis?
- Racemization Mitigation :
- Temperature : Conduct couplings at 0–4°C to slow base-catalyzed racemization.
- Additives : Include 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress epimerization.
- Solvent choice : Use DMF or NMP instead of DCM, which may accelerate racemization under basic conditions .
- Validation : Analyze peptide integrity via HPLC with chiral columns or circular dichroism (CD) spectroscopy.
Q. What analytical techniques resolve contradictions in reported purity data for this compound?
- Multi-Method Verification :
- HPLC : Use C18 columns with UV detection (260 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 411.4 Da for this compound).
- NMR : Compare 1H/13C spectra with reference data to detect impurities (e.g., residual solvents or diastereomers) .
- Case Study : Discrepancies in purity may arise from incomplete Fmoc deprotection; re-test after repurification via flash chromatography.
Q. How does the N-methylation of D-Gln influence peptide conformational stability in structural studies?
- Impact on Secondary Structures :
- Helical Stability : N-methylation reduces hydrogen-bonding capacity, destabilizing α-helices but promoting β-turns or polyproline II helices.
- Solubility : Enhances lipophilicity, affecting aggregation propensity in aqueous buffers.
Key Methodological Challenges
- Stereochemical Integrity : The D-configuration and N-methylation require stringent coupling conditions to avoid epimerization .
- Data Reproducibility : Batch-to-batch variability in commercial sources necessitates in-house validation via MS/NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
